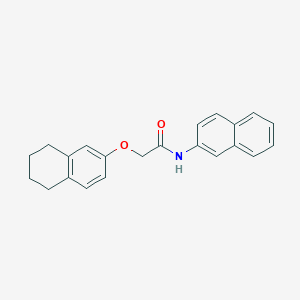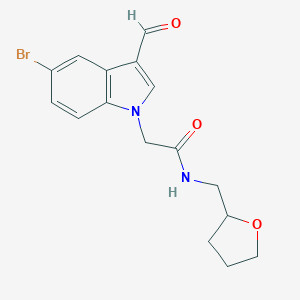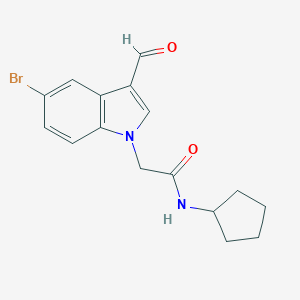![molecular formula C23H17Cl3N4O4 B297517 N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297517.png)
N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DASA-58, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been found to have a range of biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions that could be pursued in the study of N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One potential direction is the development of new cancer treatments based on this compound. Another potential direction is the study of the compound's effects on other diseases, such as diabetes and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The first step involves the preparation of 2-chlorobenzaldehyde, which is then reacted with 2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazine to form the intermediate product. This intermediate product is then reacted with acetic anhydride to form the final product, N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C23H17Cl3N4O4 |
Poids moléculaire |
519.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C23H17Cl3N4O4/c24-15-9-16(25)11-17(10-15)28-21(31)13-34-18-7-5-14(6-8-18)12-27-30-23(33)22(32)29-20-4-2-1-3-19(20)26/h1-12H,13H2,(H,28,31)(H,29,32)(H,30,33)/b27-12+ |
Clé InChI |
JNEYCCJSSOBATQ-KKMKTNMSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)